molecular formula C12H25N B15321785 4-(3,3-Dimethylcyclohexyl)butan-2-amine

4-(3,3-Dimethylcyclohexyl)butan-2-amine

Cat. No.: B15321785
M. Wt: 183.33 g/mol
InChI Key: XETFGZFVQCKQNP-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylcyclohexyl)butan-2-amine is an organic compound characterized by a cyclohexane ring substituted with a dimethyl group and an amine group on a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethylcyclohexyl)butan-2-amine can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylcyclohexanone with a suitable butylamine derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating nucleophilic attack on the carbonyl carbon of the ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethylcyclohexyl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Various substituted amines

Scientific Research Applications

4-(3,3-Dimethylcyclohexyl)butan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylcyclohexyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Dimethylcyclohexyl)butan-1-amine
  • 4-((3,3-Dimethylcyclohexyl)amino)butan-2-ol

Uniqueness

4-(3,3-Dimethylcyclohexyl)butan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

4-(3,3-dimethylcyclohexyl)butan-2-amine

InChI

InChI=1S/C12H25N/c1-10(13)6-7-11-5-4-8-12(2,3)9-11/h10-11H,4-9,13H2,1-3H3

InChI Key

XETFGZFVQCKQNP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCCC(C1)(C)C)N

Origin of Product

United States

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